molecular formula C20H14F3NO5 B3009601 5-(benzyloxy)-4-oxo-N-(4-(trifluoromethoxy)phenyl)-4H-pyran-2-carboxamide CAS No. 1021023-96-0

5-(benzyloxy)-4-oxo-N-(4-(trifluoromethoxy)phenyl)-4H-pyran-2-carboxamide

Cat. No.: B3009601
CAS No.: 1021023-96-0
M. Wt: 405.329
InChI Key: VNTRXSPTVHGKNF-UHFFFAOYSA-N
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Description

5-(benzyloxy)-4-oxo-N-(4-(trifluoromethoxy)phenyl)-4H-pyran-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyran ring, a benzyloxy group, and a trifluoromethoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-4-oxo-N-(4-(trifluoromethoxy)phenyl)-4H-pyran-2-carboxamide typically involves multiple steps, including the formation of the pyran ring and the introduction of the benzyloxy and trifluoromethoxyphenyl groups. Common synthetic routes may involve:

    Formation of the Pyran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyloxy Group: This step may involve the use of benzyl alcohol or benzyl chloride in the presence of a base.

    Addition of the Trifluoromethoxyphenyl Group: This can be done using trifluoromethoxybenzene derivatives under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-4-oxo-N-(4-(trifluoromethoxy)phenyl)-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The benzyloxy and trifluoromethoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

5-(benzyloxy)-4-oxo-N-(4-(trifluoromethoxy)phenyl)-4H-pyran-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and inhibition.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-(benzyloxy)-4-oxo-N-(4-(trifluoromethoxy)phenyl)-4H-pyran-2-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance binding affinity and specificity, while the pyran ring may facilitate interactions with biological molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-N-(4-(trifluoromethoxy)phenyl)-4H-pyran-2-carboxamide: Lacks the benzyloxy group, which may affect its reactivity and applications.

    5-(benzyloxy)-4-oxo-N-phenyl-4H-pyran-2-carboxamide: Lacks the trifluoromethoxy group, which may reduce its binding affinity in biological applications.

Uniqueness

The presence of both the benzyloxy and trifluoromethoxyphenyl groups in 5-(benzyloxy)-4-oxo-N-(4-(trifluoromethoxy)phenyl)-4H-pyran-2-carboxamide makes it unique in terms of its chemical reactivity and potential applications. These groups can enhance the compound’s stability, reactivity, and specificity in various reactions and applications.

Biological Activity

5-(benzyloxy)-4-oxo-N-(4-(trifluoromethoxy)phenyl)-4H-pyran-2-carboxamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. Its unique structural features, including a pyran ring and specific substituents, contribute to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Structural Characteristics

The compound features a pyran ring , a benzyloxy group , and a trifluoromethoxyphenyl group, which enhance its reactivity and biological interactions. The molecular formula is C18H16F3N2O3C_{18}H_{16}F_3N_2O_3, with a molecular weight of approximately 404.3 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethoxy group enhances binding affinity, while the pyran ring facilitates interactions with biological molecules .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : It has shown effectiveness against various pathogenic strains, potentially through the inhibition of critical enzymes involved in cell membrane synthesis .
  • Anticancer Properties : Preliminary studies suggest it may inhibit Src family kinases (SFKs), which are crucial for cancer progression .
  • Anti-inflammatory Effects : The compound has been evaluated for its potential to reduce inflammation in various models, although specific data are still emerging .

Antimicrobial Activity

A study demonstrated that this compound effectively inhibited fungal strains by targeting lanosterol 14-alpha demethylase, an enzyme essential for fungal cell membrane integrity. This inhibition led to significant antifungal effects in vitro .

Anticancer Potential

In vitro assays have shown that derivatives of this compound can inhibit the catalytic activity of SFKs, which play a pivotal role in tumor growth and metastasis. For instance, one derivative exhibited IC50 values comparable to established anticancer agents, suggesting its potential as a therapeutic candidate in cancer treatment .

Anti-inflammatory Activity

The compound's anti-inflammatory properties were assessed using carrageenan-induced paw edema models. Results indicated significant reductions in edema, supporting its role as a potential anti-inflammatory agent .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several steps:

  • Formation of the Pyran Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Benzyloxy Group : Utilizes benzyl alcohol or benzyl chloride in the presence of a base.
  • Addition of the Trifluoromethoxy Group : Conducted using trifluoromethoxybenzene derivatives under suitable conditions.

These methods allow for modifications that can enhance biological activity or alter physical properties .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
5-(benzyloxy)-4-oxo-N-phenyl-4H-pyran-2-carboxamideLacks trifluoromethoxy groupReduced binding affinity
5-(benzyloxy)-4-oxo-N-(2-hydroxyethyl)-4H-pyran-2-carboxamideHydroxyethyl substitutionPotential anti-inflammatory properties

The presence of both the benzyloxy and trifluoromethoxy groups in this compound makes it distinct from other compounds in terms of chemical reactivity and potential applications .

Properties

IUPAC Name

4-oxo-5-phenylmethoxy-N-[4-(trifluoromethoxy)phenyl]pyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3NO5/c21-20(22,23)29-15-8-6-14(7-9-15)24-19(26)17-10-16(25)18(12-28-17)27-11-13-4-2-1-3-5-13/h1-10,12H,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTRXSPTVHGKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=COC(=CC2=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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